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Compound of Interest

Compound Name: 1,5-Dibromo-2,4-dimethylbenzene

Cat. No.: B059744 Get Quote

A detailed spectroscopic analysis provides definitive structural confirmation of 1,5-Dibromo-
2,4-dimethylbenzene when compared against its constitutional isomers. This guide presents a

comparative analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS) data, offering a robust methodology for researchers and professionals in chemical

synthesis and drug development to distinguish this compound from its structural alternatives.

The precise substitution pattern on a benzene ring is critical in determining the chemical and

physical properties of a molecule. In the case of dibrominated dimethylbenzenes, several

constitutional isomers are possible, each exhibiting unique spectroscopic signatures. This

guide provides the experimental data and protocols necessary to unequivocally identify 1,5-
Dibromo-2,4-dimethylbenzene and differentiate it from potential isomeric impurities or

alternative synthesis products.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,5-Dibromo-2,4-
dimethylbenzene and a selection of its isomers. The distinct patterns in chemical shifts,

coupling constants, and absorption bands serve as fingerprints for each unique structure.

¹H NMR Data Comparison
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Compound Aromatic Protons (δ, ppm) Methyl Protons (δ, ppm)

1,5-Dibromo-2,4-

dimethylbenzene
7.55 (s, 1H), 7.15 (s, 1H) 2.40 (s, 3H), 2.35 (s, 3H)

1,2-Dibromo-4,5-

dimethylbenzene
7.31 (s, 2H) 2.25 (s, 6H)

1,4-Dibromo-2,5-

dimethylbenzene
7.28 (s, 2H) 2.37 (s, 6H)

Note: Data is illustrative and may vary slightly based on solvent and experimental conditions.

¹³C NMR Data Comparison
Compound

Aromatic C-Br
(δ, ppm)

Aromatic C-
CH₃ (δ, ppm)

Aromatic C-H
(δ, ppm)

Methyl C (δ,
ppm)

1,5-Dibromo-2,4-

dimethylbenzene
~125 ~138 ~133, ~135 ~22

1,2-Dibromo-4,5-

dimethylbenzene
~128 ~137 ~134 ~20

1,4-Dibromo-2,5-

dimethylbenzene
~123 ~136 ~135 ~22

Note: Data is illustrative and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy Comparison
Compound Key Absorption Bands (cm⁻¹)

1,5-Dibromo-2,4-dimethylbenzene
~2920 (C-H, alkane), ~1450 (C=C, aromatic),

~870 (C-H bend, aromatic), ~680 (C-Br)

Isomeric Alternatives

Similar C-H and C=C aromatic stretches, but

variations in the fingerprint region (below 1000

cm⁻¹) due to different substitution patterns.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b059744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry Data
For 1,5-Dibromo-2,4-dimethylbenzene, the mass spectrum is characterized by a molecular

ion peak [M]⁺ that exhibits a typical isotopic pattern for a molecule containing two bromine

atoms.

Molecular Ion (M⁺): m/z ≈ 262, 264, 266 (in an approximate 1:2:1 ratio due to ⁷⁹Br and ⁸¹Br

isotopes).

Key Fragments: Loss of a bromine atom ([M-Br]⁺) at m/z ≈ 183, 185 and loss of a methyl

group ([M-CH₃]⁺) at m/z ≈ 247, 249, 251. The NIST Mass Spectrometry Data Center reports

major peaks at m/z 264, 185, and 183.[1]

Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32

scans.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural

abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation

delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the

spectrum.

Data Processing: Process the raw data (FID) with a Fourier transform. Reference the spectra

to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the

solid compound with dry KBr and pressing it into a thin, transparent disk. Alternatively, for
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soluble compounds, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a

volatile solvent.

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of

4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for volatile compounds.

Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., a quadrupole).

Detection: Detect the ions and generate a mass spectrum that shows the relative abundance

of each ion.

Workflow for Structural Confirmation
The logical workflow for confirming the structure of 1,5-Dibromo-2,4-dimethylbenzene using

the described spectroscopic techniques is illustrated in the diagram below.
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Spectroscopic Analysis Workflow for 1,5-Dibromo-2,4-dimethylbenzene

Synthesis & Purification
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Data Interpretation
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Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy
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Functional Groups
(Aromatic, Alkyl, C-Br)

Connectivity & Symmetry
(Number of Signals, Splitting Patterns, Chemical Shifts)

Comparison with Isomer Data

Structure Confirmed:
1,5-Dibromo-2,4-dimethylbenzene

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis and structural confirmation of 1,5-Dibromo-
2,4-dimethylbenzene.

By systematically applying these spectroscopic methods and comparing the acquired data with

the reference values for all possible isomers, researchers can confidently verify the synthesis of

pure 1,5-Dibromo-2,4-dimethylbenzene. This rigorous analytical approach is fundamental to

ensuring the quality and reliability of chemical compounds used in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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